molecular formula C12H17N3O3 B3151114 (2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide CAS No. 70324-66-2

(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide

Cat. No.: B3151114
CAS No.: 70324-66-2
M. Wt: 251.28 g/mol
InChI Key: NCCAUSZFESISCS-KWQFWETISA-N
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Description

(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide is an organic compound belonging to the class of amino acids, peptides, and analogues This compound is characterized by the presence of an amino group, a methyl group, and a nitrophenyl group attached to a pentanamide backbone

Mechanism of Action

Target of Action

H-ILE-PNA, also known as (2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide, is a type of peptide nucleic acid (PNA). PNAs are synthetic molecules that can bind with high sequence specificity to a chosen target in a gene sequence . The primary targets of H-ILE-PNA are the mRNA sequences of essential bacterial genes . These genes play a crucial role in the survival and proliferation of bacteria, making them ideal targets for antimicrobial action .

Mode of Action

H-ILE-PNA interacts with its targets by binding to the complementary mRNA sequences. This binding obeys the Watson-Crick hydrogen bonding scheme, resulting in highly stable PNA-DNA or PNA-RNA hybrids . When a PNA with a pure pyrimidine base sequence hybridizes to a complementary DNA or RNA, it forms a stable triple helix structure (PNA-DNA-PNA complex) by strand invasion, replacing one of the strands . This interaction blocks the translation of the target genes, thereby inhibiting the production of essential proteins .

Biochemical Pathways

The action of H-ILE-PNA affects the protein synthesis pathway in bacteria. By binding to the mRNA sequences of essential genes, it prevents the translation process, thereby disrupting the normal protein synthesis pathway . The downstream effects include the inhibition of bacterial growth and proliferation .

Pharmacokinetics

It is known that pnas are chemically stable and resistant to enzymatic cleavage, suggesting that they may have good bioavailability

Result of Action

The result of H-ILE-PNA’s action is the inhibition of bacterial growth. By blocking the translation of essential genes, it prevents the production of proteins that are crucial for bacterial survival and proliferation . This leads to the death of the bacteria, making H-ILE-PNA a potential antimicrobial agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and 3-methyl-2-pentanone.

    Formation of Intermediate: The initial step involves the reaction of 4-nitroaniline with 3-methyl-2-pentanone under acidic conditions to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with an appropriate amine source, such as ammonia or an amine derivative, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where the nitrophenyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

    Oxidation: Formation of nitro-derivatives.

Properties

IUPAC Name

(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-8(2)11(13)12(16)14-9-4-6-10(7-5-9)15(17)18/h4-8,11H,3,13H2,1-2H3,(H,14,16)/t8-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCAUSZFESISCS-KWQFWETISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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